4-Carboxybenzoate

Esterification Kinetics Polymer Precursor Synthesis Reaction Rate Constants

Select MMT for its unique asymmetric structure—a single, unhindered carboxylic acid (pKa 3.77) paired with a methyl ester. This duality enables controlled, stepwise polycondensation and site-specific functionalization impossible with symmetric TPA or DMT. Use it to engineer copolymers with defined block structures, tailored end-group functionalities, or as a water-soluble anionic anchor for biomolecule conjugation at physiological pH. Recover it efficiently from mixed polyester waste streams via selective crystallization in aqueous methanol.

Molecular Formula C8H5O4-
Molecular Weight 165.12 g/mol
Cat. No. B1235519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxybenzoate
Molecular FormulaC8H5O4-
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)[O-]
InChIInChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1
InChIKeyKKEYFWRCBNTPAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-methyl Terephthalate (4-Carboxybenzoate) as a Strategic Asymmetric Diester Intermediate


Mono-methyl terephthalate (MMT, CAS 1679-64-7), systematically known as 1,4-benzenedicarboxylic acid monomethyl ester or 4-(methoxycarbonyl)benzoic acid, is a white crystalline powder with a melting point of 220-223 °C and a molecular weight of 180.16 g/mol . It is an asymmetric aromatic diester containing one free carboxylic acid and one methyl ester group, a unique structural feature that confers a predictable pKa of 3.77 and distinct solubility characteristics in both aqueous and organic media . This structural duality makes MMT a versatile building block for polymer synthesis and a selective functionalization handle in complex organic syntheses, distinguishing it from symmetric diacid and diester analogs . Its role as a key intermediate in the degradation and synthesis of high-volume polyester materials underscores its commercial and environmental relevance [1].

The Critical Risk of Interchanging Mono-methyl Terephthalate (MMT) with Symmetric Diester or Diacid Analogs


The substitution of mono-methyl terephthalate (MMT) with its symmetric counterparts—terephthalic acid (TPA) or dimethyl terephthalate (DMT)—is scientifically invalid for any application that leverages its asymmetric functionality. The presence of a single, unhindered carboxylic acid group in MMT permits selective chemical transformations that are precluded by the dual reactivity of TPA or the complete esterification of DMT. For example, in polymer synthesis, TPA and DMT require precise 1:1 stoichiometry with diols and high-temperature processing to avoid side reactions and achieve high molecular weight [1]. In contrast, MMT's monofunctional acid group enables stepwise polycondensation or post-polymerization modification, allowing for the design of copolymers with controlled architecture and specific end-group functionalities . Furthermore, in biological systems, MMT is a distinct metabolic intermediate of DMT degradation, indicating that these compounds follow different enzymatic pathways and are not functionally interchangeable [2]. The quantifiable differences in acidity, solubility, and reactivity detailed below are the basis for this scientific and procurement rationale.

Quantitative Head-to-Head Comparison of Mono-methyl Terephthalate (MMT) vs. Key Analogs


Differential Reactivity in Methanol Esterification: MMT vs. Terephthalic Acid (TPA)

In the esterification with methanol at 110°C, the reaction rate constant for the second carboxyl group of terephthalic acid (TPA) is 1.18 times greater than that of the first. This study, which utilized monomethyl terephthalate (MMT) as a direct model for the partially esterified intermediate, demonstrates the non-equivalent reactivity of the two acid groups [1]. The ratio of the two rate constants (k₂/k₁) was experimentally determined to be 1.18 ± 0.07, confirming that the esterification of the first acid group significantly alters the electronic environment and reactivity of the second [1]. This finding is critical for process chemists aiming to synthesize MMT itself or to understand the kinetic trap in producing DMT from TPA.

Esterification Kinetics Polymer Precursor Synthesis Reaction Rate Constants

Enhanced Solubility in Aqueous Methanol: MMT vs. Dimethyl Terephthalate (DMT)

The solubilities of monomethyl terephthalate (MMT) and dimethyl terephthalate (DMT) in methanol aqueous solutions were determined across a temperature range of 280–336 K [1]. The data show that MMT exhibits significantly higher solubility than DMT across all conditions tested. The experimental solubility data were correlated using thermodynamic models, with the root-mean-square deviation (RMSD) for the (MMT + methanol + water) system being 0.55 K (Wilson model) and 0.82 K (NRTL model), which are significantly lower than the deviations for the DMT system (1.30 K and 1.33 K, respectively) [1]. This superior model correlation for MMT indicates a more predictable and robust solubility behavior, which is a critical advantage for process design. This difference enables a straightforward purification strategy to separate MMT from crude DMT esterification products via selective crystallization [1].

Solubility Engineering Process Purification Crystallization

Optimized Thermal Properties for Melt Processing: MMT vs. Dimethyl Terephthalate (DMT)

The melting point and enthalpy of fusion for both MMT and DMT were measured by differential scanning calorimetry (DSC) [1]. MMT exhibits a melting point of 220-223 °C, which is significantly higher than that of DMT (approximately 140-142 °C) [1]. While the study does not report the exact enthalpy of fusion values in the abstract, the significant difference in melting point implies a higher enthalpy of fusion for MMT. This higher melting point and thermal stability make MMT more suitable for high-temperature polymerizations where DMT would be in a molten state and potentially prone to side reactions or volatilization [1].

Thermal Analysis Melt Polymerization DSC

Enhanced Acidity for Controlled Functionalization: MMT vs. Terephthalic Acid (TPA) and Benzoic Acid

The predicted pKa of monomethyl terephthalate (MMT) is 3.77 ± 0.10 . This value places its acidity between that of terephthalic acid (pKa1 = 3.51-3.54) and benzoic acid (pKa = 4.20) [1]. This intermediate pKa is a consequence of the electron-withdrawing methyl ester group at the para position. For a researcher seeking to selectively deprotonate or functionalize the acid group under mild, near-neutral conditions, MMT offers a distinct advantage. Its pKa is low enough to be significantly ionized at physiological pH, facilitating applications in aqueous bioconjugation, yet it is not as strong a diacid as TPA, which has a second, more basic pKa (pKa2 = 4.34-4.82) that complicates selectivity [2].

pKa Prediction Acid Strength Ionization

Validated Application Scenarios for Mono-methyl Terephthalate (MMT) Based on Quantitative Differentiation


Synthesis of Asymmetric Copolymers and Advanced Polyesters

Leverage the kinetic advantage (k₂/k₁ = 1.18 for the second esterification) and the predictable pKa of 3.77 to design AB-type monomers for step-growth polymerization [1]. Unlike symmetric TPA or DMT, MMT's single acid group allows for controlled, stepwise polycondensation, enabling the creation of copolymers with defined block structures, controlled molecular weight, or specific end-group functionalities (e.g., for subsequent crosslinking or surface modification) that are unattainable with symmetric monomers .

Purification and Recycling of MMT from Polyester Waste Streams

Implement a selective crystallization process based on the distinct solubility behavior of MMT versus DMT in aqueous methanol solutions. The superior model correlation (RMSD = 0.55 K) and higher solubility of MMT provide a robust thermodynamic basis for designing an efficient separation protocol to isolate and recycle MMT from crude esterification products or polyester depolymerization mixtures [2]. This directly addresses the challenge of valorizing mixed waste streams.

High-Temperature Melt Polymerization for Specialty Polyesters

Employ MMT as a comonomer or intermediate in high-temperature melt polycondensations (e.g., >220 °C) where DMT is unsuitable due to its lower melting point and higher volatility [2]. The solid-state nature of MMT at standard processing temperatures minimizes mass loss and ensures accurate stoichiometry, leading to polymers with more consistent properties and fewer defects, as required in the production of liquid crystalline polyesters or high-performance engineering thermoplastics.

Bioconjugation and pH-Sensitive Drug Delivery Systems

Utilize the predicted pKa of 3.77 as a handle for pH-dependent functionalization. At physiological pH (7.4), the carboxylic acid group of MMT is predominantly ionized (>99.9%), providing a water-soluble, anionic anchor for conjugation to biomolecules or polymeric carriers [1]. This is in contrast to less acidic benzoic acid derivatives, which are less ionized at this pH, and more acidic diacids like TPA, which present challenges with selectivity and cross-reactivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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